Exendin (9-39) is a 31 amino acid peptide fragment of Exenatide, a naturally occurring peptide found in the saliva of the Gila monster. [] It acts as a potent and specific antagonist of the Glucagon-like peptide-1 receptor (GLP-1R). [, ] In scientific research, Exendin (9-39) is primarily employed to investigate the physiological roles of GLP-1 and the potential therapeutic benefits of modulating GLP-1R signaling. [, , , , , , , ]
Exendin (9-39) is synthesized from the saliva of the Gila monster (Heloderma suspectum), where Exendin-4 was originally discovered. It belongs to the class of peptides known as incretin hormones, which are involved in glucose homeostasis. The specific classification of Exendin (9-39) is as a glucagon-like peptide 1 receptor antagonist, which makes it a valuable compound in diabetes research and treatment.
The synthesis of Exendin (9-39) typically employs solid-phase peptide synthesis techniques. A common method involves using an Fmoc (9-fluorenylmethoxycarbonyl) strategy starting from an Fmoc-Gln-Wang resin. The process includes:
The final product is characterized using techniques such as electrospray ionization mass spectrometry to confirm its molecular weight and structure.
Exendin (9-39) primarily acts as an antagonist at the glucagon-like peptide 1 receptor, inhibiting its physiological effects. The chemical reactions involving Exendin (9-39) include:
These reactions are crucial for understanding how Exendin (9-39) modulates insulin secretion and glucose metabolism.
Exendin (9-39) functions by antagonizing the glucagon-like peptide 1 receptor, leading to several physiological effects:
This mechanism makes it a potential therapeutic agent for managing conditions like hyperglycemia.
Exendin (9-39) exhibits several notable physical and chemical properties:
These properties are essential for determining its pharmacokinetics and bioavailability.
Exendin (9-39) has several applications in scientific research and clinical settings:
Exendin (9-39) is a truncated, 31-amino acid peptide derived from the full-length 39-amino acid Exendin-4 peptide isolated from Heloderma suspectum (Gila monster) venom. Its primary sequence is H-His¹-Gly²-Glu³-Gly⁴-Thr⁵-Phe⁶-Thr⁷-Ser⁸-Asp⁹-Leu¹⁰-Ser¹¹-Lys¹²-Gln¹³-Met¹⁴-Glu¹⁵-Glu¹⁶-Glu¹⁷-Ala¹⁸-Val¹⁹-Arg²⁰-Leu²¹-Phe²²-Ile²³-Glu²⁴-Trp²⁵-Leu²⁶-Lys²⁷-Asn²⁸-Gly²⁹-Gly³⁰-Pro³¹-Ser³²-Ser³³-Gly³⁴-Ala³⁵-Pro³⁶-Pro³⁷-Pro³⁸-Ser³⁹-NH₂ [3] [7]. Removal of the N-terminal residues (His¹-Gly²) renders it biologically inactive at the orthosteric binding site of the glucagon-like peptide-1 receptor (GLP-1R). The C-terminal amidation (-NH₂) at Ser³⁹ is a critical post-translational modification that enhances metabolic stability by reducing degradation by carboxypeptidases [4] [7].
Key modifications for research applications include site-specific conjugation at Lys²⁷. For radiolabeling (e.g., with ¹⁸F), a 6-hydrazinonicotinyl (HYNIC) group is attached to the ε-amino group of Lys²⁷, allowing fluorination without disrupting receptor interactions. However, studies indicate that even subtle modifications at this residue can reduce binding affinity, suggesting Lys²⁷ participates in electrostatic interactions with GLP-1R [1] [8].
Table 1: Structural Features and Modifications of Exendin (9-39)
Feature | Description | Functional Significance |
---|---|---|
N-Terminal Truncation | Removal of His¹-Gly² | Abolishes agonist activity; converts to antagonist |
C-Terminal Amidation | -CONH₂ at Ser³⁹ | Enhances proteolytic resistance and plasma stability |
Lys²⁷ Modification Site | ε-amino group conjugated to HYNIC (for ¹⁸F) or other probes | Permits radiolabeling; may reduce binding affinity if sterically hindered |
Disulfide Bonds | Absent (unlike native GLP-1) | Simplifies synthesis and reduces oxidative degradation |
Exendin (9-39) shares 53% sequence homology with human GLP-1(7-36)amide and is identical to Exendin-4 at positions 9–39. Unlike Exendin-4 (a potent GLP-1R agonist), Exendin (9-39) lacks the N-terminal residues essential for receptor activation. Specifically:
Table 2: Functional Comparison of Exendin (9-39) with Related Peptides
Peptide | Receptor Affinity (Kd or Ki, nM) | cAMP/Insulin Response | DPP-4 Resistance | Primary Role |
---|---|---|---|---|
Exendin (9-39) | 1.7–4.0 (Ki) | None (antagonist) | High | GLP-1R inhibition |
Exendin-4 | 0.17–0.3 (Kd) | EC50 = 0.033 nM | High | GLP-1R agonism |
GLP-1(7-36)amide | 0.5 (Kd) | EC50 = 0.093 nM | Low (<2 min half-life) | Endogenous agonist |
Exendin (9-39) binds the orthosteric site of GLP-1R with high specificity but moderate affinity (IC50 ≈ 3–5 nM) [1] [8]. Structural studies reveal it engages the receptor’s extracellular N-terminal domain (NTD) through its C-terminal segment (residues 20–31), while its mid-region (residues 12–19) interacts with the receptor’s juxtamembrane domain [6] [9]. This dual-segment binding is distinct from GLP-1 agonists, which require N-terminal insertion into the receptor’s transmembrane core for activation.
Radioligand displacement assays demonstrate that Exendin (9-39) competes with ¹²⁵I-GLP-1 for binding to insulinoma cells (RINm5F) and human GLP-1R-expressing membranes, with ~90% inhibition achieved at 100 nM concentrations [6] [8]. However, affinity varies with species:
Table 3: Binding Parameters of Exendin (9-39) to GLP-1R
Receptor Source | Assay Type | Affinity (Ki or IC50) | Experimental Conditions |
---|---|---|---|
Human recombinant (CHL) | ¹²⁵I-GLP-1 displacement | 1.7 nM | [9] |
Rat insulinoma (RINm5F) | ¹²⁵I-GLP-1 displacement | 3.99 nM | [9] |
Mouse pancreatic islets | Competitive binding | 5.2 nM | [1] |
As a competitive antagonist, Exendin (9-39) occupies the orthosteric binding pocket of GLP-1R, preventing agonist-induced conformational changes required for G-protein coupling. Key mechanisms include:
In vivo, Exendin (9-39) dose-dependently reverses GLP-1-mediated effects:
Notably, Exendin (9-39) shows no cross-reactivity with related receptors (e.g., GIPR or glucagon receptor), confirming selectivity for GLP-1R [6]. Its inhibition is surmountable by high agonist concentrations, consistent with classical competitive antagonism [3] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1